Amyl decanoate

Description

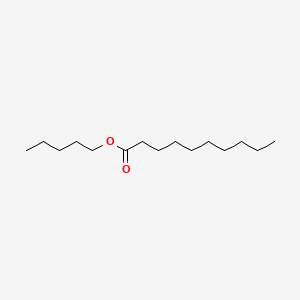

Structure

3D Structure

Properties

IUPAC Name |

pentyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-13-15(16)17-14-12-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYFCELTJPRWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208064 | |

| Record name | Pentyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

167.00 °C. @ 20.00 mm Hg | |

| Record name | Pentyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5933-87-9 | |

| Record name | Pentyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5933-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentyl decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentyl decanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pentyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of pentyl decanoate, an ester recognized for its applications in the flavor, fragrance, and pharmaceutical industries. This document outlines detailed experimental protocols for both chemical and enzymatic synthesis routes, along with a thorough guide to the characterization of the final product using modern analytical techniques. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Pentyl decanoate (also known as amyl decanoate) is the ester formed from the reaction of decanoic acid and n-pentanol.[1][2] It is a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its chemical and physical properties make it a valuable compound in various industrial applications. This guide will detail the prevalent methods for its synthesis and the analytical techniques for its structural elucidation and purity assessment.

Table 1: Physicochemical Properties of Pentyl Decanoate

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₃₀O₂ | [1][3] |

| Molecular Weight | 242.40 g/mol | [2][3] |

| CAS Number | 5933-87-9 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 289.5 °C (predicted) | |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

Synthesis of Pentyl Decanoate

Pentyl decanoate can be synthesized through several methods, with the most common being Fischer-Speier esterification and lipase-catalyzed enzymatic esterification.

Chemical Synthesis: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the less expensive one, in this case, pentanol) is used, and the water produced is removed.[5][6]

Materials:

-

Decanoic acid

-

n-Pentanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (if using azeotropic removal of water), add decanoic acid (1.0 eq) and an excess of n-pentanol (e.g., 3.0 eq).

-

If using, add toluene to the flask.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2 mol% relative to the carboxylic acid).

-

Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude pentyl decanoate can be purified by vacuum distillation to obtain the final product.

Table 2: Typical Reaction Parameters for Fischer Esterification of Pentyl Decanoate

| Parameter | Recommended Value |

| Molar Ratio (Decanoic Acid:Pentanol) | 1:3 |

| Catalyst | H₂SO₄ or p-TsOH |

| Catalyst Loading | 1-2 mol% |

| Temperature | Reflux temperature of the solvent |

| Reaction Time | 4-8 hours (monitor for completion) |

| Expected Yield | >85% |

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative to chemical methods, operating under milder reaction conditions and often with higher selectivity.[7][8][9] Immobilized lipases are commonly used as biocatalysts.[7][9]

Materials:

-

Decanoic acid

-

n-Pentanol

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B or lipase from Rhizomucor miehei)[8][9]

-

Solvent (optional, e.g., hexane or solvent-free)

-

Molecular sieves (optional, for water removal)

Procedure:

-

In a temperature-controlled reaction vessel, combine decanoic acid (1.0 eq) and n-pentanol. An excess of the alcohol (e.g., 1.5-2.0 eq) is often beneficial.[8]

-

If operating in a solvent, add the chosen solvent. For a solvent-free system, proceed without.

-

Add the immobilized lipase (e.g., 5-10% by weight of the limiting reactant).

-

If desired, add molecular sieves to remove the water produced during the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant agitation.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of decanoic acid by gas chromatography (GC) or titration.

-

Upon completion, separate the immobilized enzyme by filtration for potential reuse.

-

The product can be purified by vacuum distillation or column chromatography if necessary.

Table 3: Optimized Reaction Conditions for Enzymatic Synthesis of a Similar Ester (Pentyl Nonanoate) [10]

| Parameter | Optimized Value |

| Enzyme | Immobilized Rhizomucor miehei lipase |

| Molar Ratio (Acid:Alcohol) | 1:9 |

| Enzyme Loading | 0.2 g |

| Temperature | 45 °C |

| Reaction Time | 150 min |

| Agitation Speed | 150 rpm |

| Water Addition | 0.2% v/v |

| Yield | 86.08% |

Note: These conditions for pentyl nonanoate can serve as a starting point for the optimization of pentyl decanoate synthesis.

Characterization of Pentyl Decanoate

The structure and purity of the synthesized pentyl decanoate are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

Table 4: Predicted ¹H NMR Spectral Data for Pentyl Decanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~4.05 | t | 2H | -O-CH ₂- | 6.7 |

| ~2.28 | t | 2H | -C(=O)-CH ₂- | 7.5 |

| ~1.62 | p | 2H | -O-CH₂-CH ₂- | 6.8 |

| ~1.59 | p | 2H | -C(=O)-CH₂-CH ₂- | 7.3 |

| ~1.34 | m | 4H | -O-(CH₂)₂-(CH ₂)₂- | |

| ~1.27 | m | 12H | -(CH ₂)₆-CH₃ (decanoate) | |

| ~0.90 | t | 3H | -CH₂-CH ₃ (pentyl) | 7.0 |

| ~0.88 | t | 3H | -CH₂-CH ₃ (decanoate) | 6.8 |

Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and instrument used.[11][12][13][14]

Table 5: Predicted ¹³C NMR Spectral Data for Pentyl Decanoate

| Chemical Shift (δ, ppm) | Assignment |

| ~173.9 | C =O |

| ~64.3 | -O-C H₂- |

| ~34.4 | -C(=O)-C H₂- |

| ~31.9 | -C H₂- (decanoate chain) |

| ~29.5 | -C H₂- (decanoate chain) |

| ~29.3 | -C H₂- (decanoate chain) |

| ~29.2 | -C H₂- (decanoate chain) |

| ~28.4 | -O-CH₂-C H₂- |

| ~25.0 | -C(=O)-CH₂-C H₂- |

| ~22.7 | -C H₂-CH₃ (decanoate) |

| ~22.4 | -O-(CH₂)₂-C H₂- |

| ~14.1 | -CH₂-C H₃ (decanoate) |

| ~14.0 | -CH₂-C H₃ (pentyl) |

Note: Predicted chemical shifts are based on standard values and may vary slightly depending on the solvent and instrument used.[11][13][14][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18][19]

Table 6: Characteristic FT-IR Absorption Bands for Pentyl Decanoate

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2957, ~2925, ~2856 | C-H stretching | Aliphatic CH₂, CH₃ |

| ~1740 | C=O stretching | Ester carbonyl |

| ~1465 | C-H bending | CH₂ scissoring |

| ~1378 | C-H bending | CH₃ symmetric bending |

| ~1165 | C-O stretching | Ester |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[20]

Table 7: Expected GC-MS Data for Pentyl Decanoate

| Parameter | Expected Value |

| Molecular Ion (M⁺) | m/z 242 |

| Key Fragment Ions | m/z 173 [CH₃(CH₂)₈CO]⁺, m/z 71 [C₅H₁₁]⁺, m/z 70 [C₅H₁₀]⁺ (from McLafferty rearrangement), m/z 43 [C₃H₇]⁺ |

Note: The fragmentation pattern can be complex and may show other characteristic ions.

Quantitative Analysis

The yield and purity of the synthesized pentyl decanoate can be determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).[21][22][23][24][25] This technique provides quantitative information by comparing the peak area of the product to that of a known standard.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: General workflow for the synthesis and characterization of pentyl decanoate.

Caption: Simplified signaling pathway of the Fischer-Speier esterification mechanism.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of pentyl decanoate via both traditional chemical and modern enzymatic routes. Furthermore, it has outlined the key analytical techniques and expected data for the thorough characterization of the final product. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the efficient and reliable production and analysis of pentyl decanoate.

References

- 1. CAS 5933-87-9: Pentyl decanoate | CymitQuimica [cymitquimica.com]

- 2. medkoo.com [medkoo.com]

- 3. Pentyl decanoate | C15H30O2 | CID 550768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. benchchem.com [benchchem.com]

- 7. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. rubingroup.org [rubingroup.org]

- 14. scribd.com [scribd.com]

- 15. kgroup.du.edu [kgroup.du.edu]

- 16. benchchem.com [benchchem.com]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules | MDPI [mdpi.com]

- 19. ejournal.upi.edu [ejournal.upi.edu]

- 20. benchchem.com [benchchem.com]

- 21. pentyllabs.com [pentyllabs.com]

- 22. scielo.br [scielo.br]

- 23. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromsoc.jp [chromsoc.jp]

- 25. researchgate.net [researchgate.net]

Isoamyl Decanoate: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

[December 14, 2025]

Abstract

Isoamyl decanoate (also known as isopentyl decanoate) is a fatty acid ester that contributes to the characteristic aroma of various natural products. This technical guide provides an in-depth overview of the natural occurrence and sources of isothis compound, with a focus on its presence in plant materials and fermented beverages. Detailed experimental protocols for the extraction and analysis of this volatile compound are presented, along with a putative biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the study and application of natural flavor and fragrance compounds.

Natural Occurrence of Isothis compound

Isothis compound has been identified as a volatile organic compound in a limited number of natural sources, where it plays a role in the characteristic aroma profile. Its presence is most notably documented in the plant Houttuynia cordata and in certain alcoholic beverages derived from fruit.

-

Houttuynia cordata : This herbaceous plant, commonly used in traditional Asian medicine and cuisine, is a significant natural source of isothis compound. The compound is a component of the plant's essential oil, contributing to its complex aroma.[1]

-

Apple Products : Isothis compound has been detected in raw apple spirits, suggesting its formation during the fermentation and distillation processes of apple-based beverages.[2]

-

Fermented Beverages : The precursors of isothis compound, isoamyl alcohol and decanoic acid, are naturally present in fermented products such as beer and wine. Isoamyl alcohol is a common fusel alcohol produced by yeast during fermentation, while decanoic acid is a medium-chain fatty acid found in various natural sources. The enzymatic esterification of these precursors by yeast can lead to the formation of isothis compound, contributing to the fruity and waxy notes of the final product.

Quantitative Data

The concentration of isothis compound can vary significantly depending on the natural source, processing methods, and environmental factors. The following table summarizes the available quantitative data for the relative abundance of isothis compound in the essential oil of Houttuynia cordata.

| Natural Source | Part/Processing | Harvest Season | Relative Content (% of Total Essential Oil) | Reference |

| Houttuynia cordata | Dried | Summer | 0.06 (± 0.04) | [1] |

| Houttuynia cordata | Dried | Autumn | 0.11 (± 0.07) | [1] |

| Houttuynia cordata | Fresh | Summer | 0.09 (± 0.05) | [1] |

| Houttuynia cordata | Fresh | Autumn | 0.13 (± 0.09) | [1] |

Note: Data is presented as the mean relative percentage with the standard deviation in parentheses.

Biosynthesis of Isothis compound

The formation of isothis compound in plants and yeast is believed to occur through the esterification of isoamyl alcohol with decanoyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol O-acyltransferases (AATs). The precursors for this pathway are derived from amino acid and fatty acid metabolism.

A putative biosynthetic pathway is outlined below:

-

Isoamyl Alcohol Formation : Isoamyl alcohol is a branched-chain higher alcohol derived from the catabolism of the amino acid L-leucine.

-

Decanoyl-CoA Formation : Decanoyl-CoA is a medium-chain fatty acyl-CoA formed through the fatty acid biosynthesis pathway.

-

Esterification : An Alcohol O-acyltransferase (AAT) enzyme catalyzes the transfer of the decanoyl group from decanoyl-CoA to isoamyl alcohol, resulting in the formation of isothis compound and coenzyme A.

Experimental Protocols

The identification and quantification of isothis compound from natural sources are typically performed using chromatographic techniques, primarily Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

General Workflow for Volatile Compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of volatile compounds, such as isothis compound, from a plant or beverage matrix.

Detailed Methodology: HS-SPME-GC-MS Analysis

This protocol provides a generalized methodology for the extraction and analysis of isothis compound from a solid or liquid matrix. Optimization of specific parameters may be required depending on the sample type.

1. Sample Preparation:

-

Solid Samples (e.g., Houttuynia cordata leaves): Weigh a known amount of the homogenized plant material (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

-

Liquid Samples (e.g., apple spirit): Pipette a known volume of the liquid sample (e.g., 1-10 mL) into a headspace vial.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-octanol or a deuterated analog of a related ester) to the vial for quantification purposes.

-

Matrix Modification (Optional): For some samples, the addition of a salt solution (e.g., NaCl) can improve the release of volatile compounds into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

SPME Fiber: Select an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for a broad range of volatile compounds.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS system (e.g., 250 °C) to desorb the analytes onto the analytical column.

-

Gas Chromatography:

-

Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV.

-

Mass Range: Scan a mass range of m/z 35-550.

-

Identification: Identify isothis compound by comparing its mass spectrum and retention time with that of a pure standard and by matching the spectrum with a reference library (e.g., NIST).

-

4. Quantification:

-

Create a calibration curve by analyzing a series of standard solutions of isothis compound of known concentrations with the same internal standard concentration.

-

Calculate the concentration of isothis compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Isothis compound is a naturally occurring ester found in sources such as Houttuynia cordata and apple spirits. Its biosynthesis is linked to the metabolism of amino acids and fatty acids. The analysis and quantification of this volatile compound are reliably achieved through HS-SPME-GC-MS. This technical guide provides a foundational understanding of the natural occurrence, biosynthesis, and analytical methodologies for isothis compound, which can aid researchers in the fields of natural products chemistry, food science, and drug development.

References

Amyl Decanoate: A Comprehensive Technical Guide for Researchers

This in-depth guide provides critical information on Amyl Decanoate (CAS No. 5933-87-9), tailored for researchers, scientists, and professionals in drug development. Below, you will find detailed data on its properties, safety protocols, and a workflow for safe handling.

Core Properties and Identification

This compound, also known as pentyl decanoate, is an ester with a fruity, cognac-like aroma.[1] It is found naturally in apples, brandy, and wine.[1]

Synonyms: Amyl caprate, Decanoic acid, pentyl ester, Pentyl decanoate[1][2][3] CAS Number: 5933-87-9[1][2][3][4][5] Molecular Formula: C₁₅H₃₀O₂[1][2][3][4] Molecular Weight: 242.40 g/mol [1][4][6]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Purity | >93.0% (GC) | [4] |

| Specific Gravity | 0.85700 to 0.86200 @ 20.00 °C | [1] |

| Refractive Index | 1.43000 to 1.43400 @ 20.00 °C | [1] |

| Flash Point | > 100.00 °C (> 212.00 °F) TCC | [1][6] |

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (est) | [1] |

| Water Solubility | 0.1577 mg/L @ 25 °C (est) | [1] |

| LogP (o/w) | 6.553 (est) | [1] |

Table 2: Safety and Hazard Ratings

| Hazard Rating System | Health Hazard | Fire Hazard | Reactivity | Source |

| NFPA | 0 | 1 | 0 | [3] |

| NFPA Ratings: 0 = Minimal Hazard, 1 = Slight Hazard |

Experimental Protocols: Safety and Handling

Based on available safety data sheets, the following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use.

-

Skin and Body Protection: Wear a lab coat. Complete protective clothing may be required for large spills.

-

Respiratory Protection: Ensure good ventilation of the work station. If ventilation is inadequate, a self-contained breathing apparatus may be necessary.

Spill Response Protocol

-

Immediate Action: Ventilate the spillage area.[3] Remove all sources of ignition. Evacuate personnel to safe areas.

-

Containment: Prevent further leakage or spillage. Do not let the product enter drains.

-

Clean-up: For small spills, take up the liquid spill into absorbent material. For larger spills, contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing.

-

Disposal: Place the collected material in a suitable container for disposal at an authorized site.

First-Aid Measures Protocol

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3]

-

Skin Contact: Wash skin with plenty of water.[3]

-

Eye Contact: Rinse eyes with water as a precaution.[3]

-

Ingestion: If the person feels unwell, call a poison center or doctor.[3] Do not induce vomiting.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

References

Physical properties of Amyl decanoate (boiling point, solubility)

An In-depth Technical Guide to the Physical Properties of Amyl Decanoate

This technical guide provides a comprehensive overview of the core physical properties of this compound, with a specific focus on its boiling point and solubility characteristics. The information is intended for researchers, scientists, and professionals involved in drug development and chemical analysis.

Physical and Chemical Properties

This compound, also known as pentyl decanoate or decanoic acid amyl ester, is the ester formed from pentanol and decanoic acid. It is recognized for its fruity, waxy aroma.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below. Data has been compiled from various sources to provide a comparative overview.

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 286.00 to 287.00 °C | @ 760.00 mm Hg | [1][2][3] |

| 281.3 ± 8.0 °C | @ 760 mm Hg | [] | |

| 167.00 °C | @ 20.00 mm Hg | [5] | |

| 124.00 °C | @ 3.00 mm Hg | [2] | |

| Solubility in Water | 0.134 mg/L (estimated) | @ 25 °C | [2] |

| 0.1577 mg/L (estimated) | @ 25 °C | [5] | |

| Insoluble | General | [2][6][7][8] | |

| Solubility in Organic Solvents | Soluble in alcohol and DMSO. | General | [2][][6] |

| See Table 2 for detailed solubility (g/L) @ 25 °C | @ 25 °C | [3] |

Table 2: Detailed Solubility in Various Organic Solvents at 25°C [3]

| Solvent | Solubility (g/L) |

| Ethanol | 9865.95 |

| Methanol | 7757.65 |

| Isopropanol | 10653.29 |

| Acetone | 18325.65 |

| Chloroform | 13848.27 |

| Dichloromethane | 13962.49 |

| n-Hexane | 2840.71 |

| Toluene | 3459.68 |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, this can be determined using several established methods.

-

Distillation Method: A simple or fractional distillation apparatus is assembled.[9] The liquid is heated, and the temperature is monitored as it begins to boil and distill. The stable temperature reading on the thermometer when the vapor is condensing corresponds to the boiling point at the recorded atmospheric pressure.[10]

-

Thiele Tube Method: This microscale method is suitable for small sample volumes.[10]

-

A small amount of the sample is placed in a small glass vial (Durham tube).

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The vial is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

-

Determination of Solubility

Solubility is typically determined by preparing a saturated solution of the solute in a given solvent and then quantifying the concentration of the solute.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for an extended period to ensure equilibrium is reached and the solution is saturated.

-

Separation and Analysis:

-

The undissolved ester is separated from the solution by centrifugation or filtration.

-

A known volume of the clear, saturated solution is carefully removed.

-

The solvent is evaporated from the sample, and the mass of the remaining this compound residue is measured.[11]

-

Alternatively, analytical techniques such as gas chromatography (GC) can be used to determine the concentration of the ester in the saturated solution.

-

Conceptual Relationships

The physical properties of an ester like this compound are directly influenced by its molecular structure. The following diagram illustrates the key relationships between molecular characteristics and the resulting physical properties.

References

- 1. Isothis compound | C15H30O2 | CID 75320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isothis compound, 2306-91-4 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 5. This compound, 5933-87-9 [thegoodscentscompany.com]

- 6. CAS 2306-91-4: isoamyl caprate | CymitQuimica [cymitquimica.com]

- 7. scribd.com [scribd.com]

- 8. Ester Dosage in the Laboratory - YesWeLab - Blog [blog.yeswelab.fr]

- 9. csub.edu [csub.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

The Multifaceted Role of Amyl Decanoate in the Food and Fragrance Industries: A Technical Guide

Washingtonville, NY - Amyl decanoate, a fatty acid ester with a characteristic fruity and waxy aroma, is a significant component in the formulation of both food and fragrance products. This technical guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and process visualizations for researchers, scientists, and professionals in the field.

This compound, also known as pentyl decanoate, and its isomer isothis compound (3-methylbutyl decanoate), are valued for their complex scent profiles, which can range from fruity notes of banana, pear, and apple to richer, cognac-like undertones.[1] This versatility makes them valuable ingredients in a wide array of consumer products.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Synonyms | Amyl caprate, Pentyl decanoate |

| CAS Number | 5933-87-9 |

| Molecular Formula | C15H30O2 |

| Molecular Weight | 242.40 g/mol |

| Appearance | Colorless to pale yellow clear liquid[2] |

| Odor | Fruity, cognac, winey, waxy[1][3] |

| Boiling Point | 286-287°C[2] |

| Flash Point | 99°C[2] |

| Specific Gravity @ 25°C | 0.848-0.866[2] |

| Refractive Index @ 20°C | 1.429-1.436[2] |

| Solubility | Soluble in alcohol and organic solvents; insoluble in water[2] |

Applications in the Food Industry

The use of isothis compound is prevalent across a variety of food categories, where it imparts a distinct fruity and sweet character.

| Food Category | Average Usage (ppm) | Maximum Usage (ppm) |

| Beverages, non-alcoholic | 5 | 25 |

| Beverages, alcoholic | 10 | 50 |

| Confectionery | 10 | 50 |

| Baked goods | 10 | 50 |

| Dairy products | 7 | 35 |

| Edible ices | 10 | 50 |

| Processed fruit | 7 | 35 |

| Meat products | 2 | 10 |

| Fish products | 2 | 10 |

Applications in the Fragrance Industry

In the fragrance industry, this compound is utilized for its persistent and versatile aroma. It is a common ingredient in perfumes, lotions, and other scented products, providing a sweet, fruity, and waxy note. The International Fragrance Association (IFRA) recommends a maximum usage level of up to 6.0% in fragrance concentrates to ensure consumer safety.[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from decanoic acid and amyl alcohol using an acid catalyst.

Materials:

-

Decanoic acid

-

Amyl alcohol (pentanol)

-

Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer

Procedure:

-

In a round-bottom flask, combine decanoic acid and a molar excess of amyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Assemble a reflux apparatus and heat the mixture to a gentle reflux for 1-2 hours.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation to yield crude this compound.

-

Purify the product by fractional distillation under reduced pressure.

Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one containing this compound.

Materials:

-

Control beverage sample

-

Beverage sample with a specific concentration of this compound

-

Sensory evaluation booths with controlled lighting and temperature

-

Coded tasting cups

-

Water and unsalted crackers for palate cleansing

-

Panel of at least 30 trained or consumer panelists

Procedure:

-

Prepare two sets of beverage samples: a control (A) and a test sample with this compound (B).

-

For each panelist, present three coded samples in a random order. Two samples will be identical (e.g., A, A, B or B, B, A).

-

Instruct the panelists to taste each sample from left to right.

-

Ask the panelists to identify the sample that is different from the other two.

-

Collect and analyze the data to determine if a statistically significant number of panelists correctly identified the odd sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in a Confectionery Product

This protocol provides a method for the quantification of this compound in a hard candy matrix.

Materials:

-

Hard candy sample

-

Internal standard (e.g., methyl undecanoate)

-

Organic solvent (e.g., dichloromethane)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Grind a known weight of the hard candy sample.

-

Dissolve the ground candy in a specific volume of water.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane).

-

Add a known amount of internal standard to the organic extract.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final known volume.

-

-

GC-MS Analysis:

-

Inject a small volume of the prepared sample into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the components.

-

The mass spectrometer should be operated in selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of this compound and the internal standard.

-

Create a calibration curve using standards of known this compound concentrations to quantify the amount in the sample.

-

References

Amyl decanoate as a biochemical reagent in life science

Despite its classification as a biochemical reagent for research purposes, a comprehensive review of publicly available scientific literature reveals a significant gap in knowledge regarding the specific applications and biological effects of amyl decanoate in life science research. While commercially available from various suppliers, detailed studies elucidating its mechanism of action, its role in cellular processes, or its potential as a modulator of signaling pathways are currently lacking.

This technical guide aims to provide a transparent overview of the existing information on this compound and its related compounds, highlighting the current limitations in providing an in-depth analysis of its use as a biochemical reagent.

Chemical and Physical Properties

This compound, also known as pentyl decanoate, is the ester formed from the condensation of decanoic acid and amyl alcohol. Its fundamental properties are summarized below.

| Property | Value |

| Synonyms | Pentyl decanoate, n-Amyl n-decanoate, Decanoic acid amyl ester |

| Molecular Formula | C₁₅H₃₀O₂ |

| Molecular Weight | 242.40 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 5933-87-9 |

Current State of Research

Searches of prominent scientific databases have not yielded specific studies detailing the use of this compound in experimental life science applications. There is a notable absence of published research on its effects on cell lines, its interaction with specific proteins or enzymes, or its involvement in any signaling cascades. Consequently, no quantitative data, such as IC50 values or binding constants, can be provided.

Insights from Related Compounds

While direct research on this compound is scarce, some inferences can be drawn from studies on its constituent parts and its isomer, isothis compound.

Decanoic Acid: The fatty acid component, decanoic acid (capric acid), has been shown to possess certain biological activities. For instance, some research suggests that decanoic acid may play a role in modulating cellular signaling pathways, including those involved in metabolism and inflammation. However, it is crucial to note that the esterification of decanoic acid to form this compound significantly alters its chemical properties, and it cannot be assumed that this compound will exhibit the same biological effects.

Isothis compound: The isomer, isothis compound, is more extensively documented, primarily in the context of its use as a flavoring and fragrance agent. Toxicological data for isothis compound is more readily available, though it largely pertains to its safety in consumer products rather than its utility as a specific biochemical tool. Some studies on other isoamyl esters, such as isoamyl acetate, have suggested that they can be hydrolyzed by cellular enzymes to release isoamyl alcohol and the corresponding carboxylic acid. If this compound undergoes similar hydrolysis, its biological effects in a given system could potentially be attributed to the actions of amyl alcohol and decanoic acid.

The following diagram illustrates the potential hydrolytic breakdown of this compound, a common metabolic pathway for esters.

Research articles on enzymatic synthesis of Amyl decanoate

Introduction

Amyl decanoate, a fatty acid ester, is a valuable compound with applications in the flavor, fragrance, and pharmaceutical industries, prized for its characteristic fruity aroma. The enzymatic synthesis of such esters presents a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts. Lipases, particularly immobilized formulations like Novozym® 435, have emerged as robust biocatalysts for these transformations, offering high yields and product purity under mild conditions. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Data Presentation: A Comparative Overview of Enzymatic Esterification

The following tables summarize quantitative data from various studies on the enzymatic synthesis of decanoate and other relevant esters. This data provides a comparative look at the impact of different enzymes, substrates, and reaction conditions on conversion yields and reaction times.

Table 1: Enzymatic Synthesis of Various Decanoate Esters

| Product | Enzyme | Acyl Donor | Acyl Acceptor | Solvent | Temp. (°C) | Time (h) | Conversion/Yield | Reference |

| Glucose Monodecanoate | Immobilized Candida antarctica lipase B (iCalB) | Decanoic Acid | Glucose | Hydrophobic Deep Eutectic Solvent | 45 | 24 | >90% | [1][2] |

| Glucose Monodecanoate | Immobilized Candida antarctica lipase B (iCalB) | Vinyl Decanoate | Glucose | Hydrophobic Deep Eutectic Solvent | 45 | 24 | ~95% | [1][2] |

| Lauryl-choline chloride | Immobilized Candida antarctica lipase B | Lauric Acid | Choline Chloride/Glucose | Reactive Natural Deep Eutectic Solvent | 70 | 72 | - | [3] |

| Thiamphenicol Decanoate | Candida antarctica lipase B (Novozym® 435) | Vinyl Decanoate | (-)-Thiamphenicol | Acetonitrile | 20 | - | >99% | [4] |

Table 2: Optimization of Reaction Parameters for Ester Synthesis

| Ester Product | Parameter Optimized | Enzyme | Range Studied | Optimal Condition | Result | Reference |

| Ethylene glycol oleate | Temperature | Candida antarctica lipase (NS 88011) | 50-90 °C | 70 °C | >99% conversion | [5] |

| Ethylene glycol oleate | Substrate Molar Ratio (Acid:Alcohol) | Candida antarctica lipase (NS 88011) | 1:1 - 1:3 | 1:2 | >99% conversion | [5] |

| Ethylene glycol oleate | Enzyme Concentration | Candida antarctica lipase (NS 88011) | 0.6 - 1.0 wt% | 1.0 wt% | >99% conversion | [5] |

| Cetyl Octanoate | Temperature | Novozym® 435 | 35-75 °C | 63.7 °C | 99.5% yield | [6] |

| Cetyl Octanoate | Enzyme Amount | Novozym® 435 | 5-15 wt% | 11.2 wt% | 99.5% yield | [6] |

| Thymol Octanoate | Substrate Molar Ratio (Thymol:Acid) | Soluble Candida antarctica lipase B | 1:1 - 1:4 | 1:4 | ~94% conversion | [7] |

| Alkyl Stearates | Temperature | Candida rugosa lipase | 40-60 °C | - | >90% conversion | [8] |

| Alkyl Stearates | Substrate Molar Ratio (Alcohol:Acid) | Candida rugosa lipase | 5:1 - 15:1 | - | >90% conversion | [8] |

Experimental Protocols

This section details generalized methodologies for the enzymatic synthesis of this compound, derived from protocols for similar ester syntheses.

Materials and Equipment

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435).

-

Substrates: Decanoic acid and Amyl alcohol (Pentanol).

-

Solvent (optional): n-hexane, tert-butanol, or a solvent-free system can be employed.

-

Reaction Vessel: Jacketed glass reactor with magnetic or overhead stirring.

-

Temperature Control: Circulating water bath.

-

Water Removal (optional): Molecular sieves (3Å or 4Å) or vacuum.

-

Analytical Equipment: Gas chromatograph with a flame ionization detector (GC-FID) for quantitative analysis.

General Procedure for Enzymatic Esterification

-

Reaction Setup: To a thermostated reaction vessel, add decanoic acid and amyl alcohol. If a solvent is used, add it at this stage. Common molar ratios of alcohol to acid range from 1:1 to 5:1 to shift the equilibrium towards product formation.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1% and 15% (w/w) of the total substrate weight.

-

Reaction Conditions: Maintain the reaction at a constant temperature, typically between 40°C and 70°C, with continuous stirring.

-

Water Removal: In esterification reactions, water is a byproduct. To drive the reaction to completion, water can be removed by adding molecular sieves to the reaction mixture or by applying a vacuum.

-

Monitoring the Reaction: Withdraw aliquots of the reaction mixture at regular intervals. Analyze the samples by GC-FID to determine the conversion of the limiting substrate (typically decanoic acid) and the formation of this compound.

-

Reaction Termination and Product Isolation: Once the reaction reaches the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused. The product, this compound, can be purified from the reaction mixture by distillation or chromatography if necessary.

Visualizing the Process: Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes in the enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound using immobilized lipases offers a highly efficient, selective, and environmentally friendly route to this valuable flavor and fragrance compound. By carefully selecting the enzyme and optimizing reaction parameters such as temperature, substrate molar ratio, and water removal, high conversion rates can be achieved. The provided data and protocols serve as a comprehensive guide for researchers and professionals in the field to develop robust and scalable biocatalytic processes for the production of this compound and other high-value esters. The reusability of immobilized enzymes further enhances the economic viability of this green technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Synthesis of Glucose Monodecanoate in a Hydrophobic Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00209A [pubs.rsc.org]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unife.it [iris.unife.it]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers [mdpi.com]

Amyl decanoate and its role as a fruity flavor compound

An In-depth Technical Guide to Amyl Decanoate as a Fruity Flavor Compound

Abstract

This compound, also known as pentyl decanoate, is a fatty acid ester recognized for its significant contribution to the flavor and fragrance industry.[1] Characterized by a distinct fruity aroma, it is a key component in the formulation of flavors that mimic natural fruits such as banana, pear, and apple, and is also used to create complex notes in cognac and wine-like scents.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties, sensory profile, natural occurrence, and synthesis of this compound. Detailed experimental protocols for both chemical and enzymatic synthesis are presented, alongside workflows for its analysis. This document is intended for researchers, scientists, and professionals in the fields of food science, chemistry, and drug development who require a detailed understanding of this important flavor compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid ester.[4][5] It is soluble in alcohol and other organic solvents but is generally insoluble in water.[1][5] Its chemical identifiers and physical properties are summarized in Table 1. The data presented often refers to this compound or its closely related and commercially significant isomer, isothis compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₀O₂ | [4][6] |

| Molecular Weight | 242.40 g/mol | [4][6][7] |

| CAS Number | 5933-87-9 (this compound), 2306-91-4 (Isothis compound) | [4][8] |

| Synonyms | Pentyl decanoate, Decanoic acid amyl ester, Amyl caprate | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [4][5][] |

| Specific Gravity | 0.857 - 0.862 @ 20°C | [1] |

| Refractive Index | 1.430 - 1.434 @ 20°C | [1] |

| Boiling Point | 167°C @ 20 mmHg; 286-287°C @ 760 mmHg | [1][3][5] |

| Flash Point | > 100°C (> 212°F) | [1][10] |

| Solubility | Soluble in alcohol; Insoluble in water | [1][5][10] |

| Purity (by GC) | >93% - 97% | [4][5] |

Odor and Flavor Profile

The sensory characteristics of this compound are central to its application. It is primarily described as having a fruity odor, with additional complex notes.[1][2] The isomer isothis compound, which is widely used, possesses a waxy, fruity profile with distinct banana and sweet notes, complemented by green and cognac-like undertones.[3][10] This profile makes it a versatile ingredient in creating fruit flavorings for beverages, confectionery, and dairy products.[11]

Table 2: Sensory Descriptors for this compound and Isothis compound

| Compound | Type | Descriptors | Reference(s) |

| This compound | Odor | Fruity, cognac, winey | [1][2] |

| Isothis compound | Odor | Waxy, banana, fruity, sweet, cognac, green, dirty green nuance | [3][5][10] |

| Isothis compound | Flavor | Waxy, fruity, banana, green, creamy, cheesy, fatty | [3] |

| Isothis compound | Odor | Fruity (78%), Oily (76%), Winey (68%), Fatty (63%), Cognac (59%) | [8] |

Natural Occurrence and Applications

While primarily synthesized for commercial use, related esters like isothis compound are found naturally in a variety of fermented beverages and fruits. Its presence contributes to the characteristic aroma of these products.

Table 3: Natural Occurrence of Isothis compound

| Source | Reference(s) |

| Apple | [3][10] |

| Banana | [3][10] |

| Beer | [3][10] |

| Brandy | [3][10] |

| Cognac | [3][10] |

| Wine | [3][10] |

| Pork | [3] |

Industrially, this compound is classified as a flavoring agent and is used extensively in the food industry to impart fruity and tropical notes.[11][12] It is also utilized as a fragrance component in cosmetics and other consumer products.[]

Synthesis of this compound

This compound is typically produced through the esterification of decanoic acid with amyl alcohol. This can be achieved via traditional chemical catalysis or through enzymatic processes.

Chemical Synthesis: Fischer Esterification

Fischer-Speier esterification is a common method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Caption: Fischer esterification of decanoic acid and amyl alcohol.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from a general procedure for ester synthesis.[13]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add decanoic acid (1.0 eq), amyl alcohol (1.1 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 16-18 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.

-

Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, purify the crude product by vacuum distillation to obtain the final, high-purity ester.[13]

Enzymatic Synthesis

Enzymatic synthesis offers a green alternative, operating under milder conditions. Cutinases and lipases are effective catalysts for this transformation.

Caption: Workflow for the enzymatic synthesis of isothis compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is based on the synthesis of isoamyl fatty acid esters using a bacterial cutinase.[14]

-

Enzyme Preparation: Immobilize Rhodococcus cutinase (Rcut) on methacrylate divinylbenzene beads.[14]

-

Reaction Mixture: In a sealed vial, prepare a 5 mL reaction mixture containing:

-

Isoamyl alcohol (100 mM)

-

Decanoic acid (100 mM)

-

Cyclohexane (as solvent)

-

Immobilized Rcut (e.g., 70 mg)

-

Molecular sieves (e.g., 100 mg) to remove the water byproduct and drive the reaction forward.[14]

-

-

Incubation: Place the vial in a shaking incubator at 30°C with agitation at 210 rpm for 5 hours.[14]

-

Enzyme Reuse: The immobilized enzyme can be recovered by filtration, washed with solvent, and reused for subsequent batches. The activity was reported to be maintained for at least six cycles.[14]

-

Analysis: Monitor the synthesis of isothis compound by taking aliquots from the reaction mixture and analyzing them via High-Performance Liquid Chromatography (HPLC).[14]

Analytical Workflows

Purity Assessment: Gas Chromatography (GC)

The purity of synthesized this compound is typically determined using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A known concentration of the sample is injected into the GC, and the resulting peak area is compared against a standard to quantify its purity. Commercial suppliers often list purity as >93.0% (GC).[4]

Sensory Evaluation

A structured sensory evaluation is required to characterize the flavor and aroma profile of this compound and ensure it meets quality standards for its intended application.

Caption: A generalized workflow for sensory evaluation.

Experimental Protocol: Sensory Evaluation

-

Panelist Selection: Recruit 8-12 trained panelists with demonstrated ability to discriminate and describe aroma and flavor attributes.

-

Sample Preparation: Prepare solutions of this compound at various concentrations (e.g., parts per million) in a neutral solvent (e.g., propylene glycol for flavor, ethanol for aroma). Samples should be presented in coded, identical containers to prevent bias.

-

Evaluation Procedure: Conduct the evaluation in a sensory analysis laboratory with controlled lighting and air circulation. Panelists assess the samples and rate the intensity of key descriptors (e.g., fruity, waxy, banana, sweet) on a labeled magnitude scale (LMS) or a 9-point hedonic scale.

-

Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the sensory space.

References

- 1. This compound, 5933-87-9 [thegoodscentscompany.com]

- 2. Odor Descriptor Listing for fruity [perflavory.com]

- 3. isothis compound, 2306-91-4 [thegoodscentscompany.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Isothis compound | C15H30O2 | CID 75320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

- 10. isothis compound [flavscents.com]

- 11. nbinno.com [nbinno.com]

- 12. echemi.com [echemi.com]

- 13. Methyl decanoate synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Amyl decanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of Amyl decanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester known for its characteristic fruity and wine-like aroma, finds applications in the food, fragrance, and pharmaceutical industries. The methodology presented herein provides a robust framework for the analysis of this compound in various matrices, ensuring high sensitivity and selectivity. This document outlines sample preparation, detailed instrument parameters, and data analysis procedures.

Introduction

This compound (also known as isothis compound or 3-methylbutyl decanoate) is a fatty acid ester that contributes to the sensory profile of many fruits and fermented beverages. Its accurate and reliable quantification is essential for quality control in the food and beverage industry, fragrance formulation, and in the study of flavor chemistry. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent chromatographic separation and definitive compound identification based on mass spectral data. This application note provides a complete workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes a general procedure for the preparation of a liquid sample for GC-MS analysis. The complexity of the sample matrix will dictate the extent of cleanup required.

Materials:

-

This compound standard (≥97% purity)

-

Hexane (GC grade)

-

Sodium sulfate (anhydrous)

-

Volumetric flasks

-

Micropipettes

-

Autosampler vials (2 mL) with caps

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh approximately 100 mg of this compound standard and dissolve it in hexane in a 100 mL volumetric flask to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to create a calibration curve. A typical concentration range would be 1 µg/mL to 100 µg/mL.

-

Sample Extraction (for liquid matrices):

-

For samples with a high water content, a liquid-liquid extraction (LLE) is recommended.

-

To 5 mL of the liquid sample, add 5 mL of hexane.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.

-

-

Final Sample Preparation: Transfer the prepared standards and extracted samples into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for different GC-MS systems.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (Split ratio 50:1) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes. |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Solvent Delay | 3 minutes |

Data Presentation

Quantitative data for this compound obtained under the specified conditions are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₃₀O₂ | [1] |

| Molecular Weight | 242.4 g/mol | [1] |

| CAS Number | 2306-91-4 | [1] |

| Retention Time (on DB-5ms or similar non-polar column) | Approximately 15-17 minutes (dependent on specific system) | |

| Kovats Retention Index (Standard non-polar) | 1615 - 1633 | [1] |

| Kovats Retention Index (Standard polar) | 1851 - 1871 | [1] |

| Limit of Detection (LOD) | Estimated to be in the low µg/L range | [2] |

| Limit of Quantification (LOQ) | Estimated to be in the mid-to-high µg/L range | [2] |

Mass Spectral Data (Electron Ionization)

The mass spectrum of this compound is characterized by a series of fragment ions. The most abundant ions are listed below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 70 | 100 | [C₅H₁₀]⁺ (from McLafferty rearrangement of the isoamyl group) |

| 43 | ~45 | [C₃H₇]⁺ |

| 71 | ~39 | [C₅H₁₁]⁺ |

| 55 | ~23 | [C₄H₇]⁺ |

| 41 | ~22 | [C₃H₅]⁺ |

| 155 | ~5 | [CH₃(CH₂)₈CO]⁺ (Acylium ion) |

Mandatory Visualization

References

Application Note: Quantitative Analysis of Amyl Decanoate in Complex Mixtures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amyl decanoate, an ester known for its fruity and wine-like aroma, is a significant component in the flavor, fragrance, and cosmetic industries.[1] Its accurate quantification in complex matrices such as cosmetics, food products, and pharmaceutical formulations is crucial for quality control, formulation development, and safety assessment. This document provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), addressing sample preparation, instrumental analysis, and method validation.

Analytical Methods

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.[2] GC-MS is generally preferred for volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[2][3] HPLC is a versatile alternative, particularly suitable for less volatile or thermally labile compounds.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and definitive identification of analytes, making it a robust method for quantifying this compound in complex mixtures.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the analysis of a wide range of compounds. For esters like this compound that may lack a strong chromophore, UV detection at low wavelengths or derivatization might be necessary.[2] Alternatively, coupling HPLC with a mass spectrometer (LC-MS) can provide high sensitivity and selectivity without the need for derivatization.[4]

Experimental Protocols

Sample Preparation

The complexity of the sample matrix dictates the extent of sample preparation required. The goal is to extract this compound and remove interfering components.

Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetic Creams

This protocol is adapted from general methods for cosmetic sample preparation.[5][6]

-

Sample Weighing: Accurately weigh 1.0 g of the cosmetic cream into a 15 mL polypropylene centrifuge tube.

-

Solvent Addition: Add 5 mL of hexane to the tube.

-

Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the hexane layer.

-

Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clear separation of the hexane layer from the cream matrix.

-

Collection: Carefully transfer the upper hexane layer to a clean autosampler vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into a final autosampler vial for GC-MS or HPLC analysis.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a general approach for cleaning up aqueous samples.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

-

Sample Loading: Load 5 mL of the aqueous sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 3 mL of a water/methanol (90:10 v/v) solution to remove polar interferences.

-

Elution: Elute the this compound from the cartridge with 2 mL of acetonitrile into a collection tube.

-

Final Preparation: The eluted sample is ready for direct injection into the HPLC or can be evaporated and reconstituted in a suitable solvent for GC-MS.

GC-MS Protocol

This protocol is based on established methods for the analysis of fatty acid methyl esters (FAMEs).[2][7]

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.[7]

-

Column: A polar capillary column such as a DB-WAX or HP-88 is suitable for FAME analysis.[7]

-

Injector Temperature: 250 °C.[7]

-

Injection Volume: 1 µL.[7]

-

Split Ratio: 50:1.[7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

-

Oven Temperature Program:

-

MS Conditions:

HPLC Protocol

This protocol is adapted from a reverse-phase HPLC method for isothis compound.[8]

-

Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer.[2]

-

Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[4][8]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. For MS compatibility, 0.1% formic acid can be added to both solvents.[4][8]

-

Gradient Elution:

-

0-1 min: 5% MeCN

-

1-5 min: Gradient to 95% MeCN

-

5-6 min: Hold at 95% MeCN

-

6-6.1 min: Return to 5% MeCN

-

6.1-8 min: Hold at 5% MeCN

-

-

Flow Rate: 0.4 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Injection Volume: 5 µL.[4]

-

Detection: UV detection at 210 nm or by mass spectrometry.

Data Presentation

The following tables summarize the typical performance data for the quantitative analysis of esters similar to this compound using GC-MS and HPLC.[4]

Table 1: GC-MS Performance Characteristics

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL |

| Accuracy (Recovery %) | 90 - 110% |

| Precision (RSD %) | < 5% |

Table 2: HPLC-UV/MS Performance Characteristics

| Parameter | Typical Value |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 1 - 30 µg/L (MS) |

| Limit of Quantification (LOQ) | 0.003 - 0.72 µg/L (MS) |

| Accuracy (Recovery %) | 85 - 115% |

| Precision (RSD %) | < 10% |

Visualizations

Experimental Workflow

The general workflow for the quantitative analysis of this compound in a complex mixture is depicted below.

Caption: Workflow for this compound Analysis.

Logical Relationship of Validation Parameters

The relationship between key analytical method validation parameters is illustrated in the following diagram.

Caption: Method Validation Parameters.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Separation of Isothis compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Note & Protocol: Enzymatic Esterification of Amyl Decanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl decanoate is a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. The enzymatic synthesis of this ester using lipases presents a green and highly specific alternative to traditional chemical methods. This approach offers mild reaction conditions, reduced by-product formation, and the potential for catalyst reuse, aligning with the principles of sustainable chemistry. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are effective biocatalysts for esterification reactions, particularly in non-aqueous or solvent-free systems. The immobilization of lipases on solid supports further enhances their stability and simplifies downstream processing, making the enzymatic route an economically viable option. This document provides a comprehensive protocol for the enzymatic synthesis of this compound.

Key Materials and Equipment

-

Enzymes: Commercially available immobilized lipases such as:

-

Novozym® 435 (Lipase B from Candida antarctica)

-

Lipozyme® TL IM (from Thermomyces lanuginosus)

-

Lipozyme® RM IM (from Rhizomucor miehei)

-

-

Substrates:

-

Amyl alcohol (Pentanol)

-

Decanoic acid

-

-

Solvents (optional):

-

n-Hexane

-

n-Heptane

-

tert-Butanol

-

A solvent-free system can also be employed.

-

-

Equipment:

-

Shaking incubator or magnetic stirrer with temperature control

-

Reaction vessels (e.g., screw-capped flasks)

-

Analytical equipment (Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

-

Rotary evaporator

-

Filtration apparatus

-

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific lipase used.

-

Reaction Setup:

-

In a screw-capped flask, combine amyl alcohol and decanoic acid. A typical starting molar ratio is 1:1. The use of an excess of one substrate, often the alcohol, can shift the equilibrium towards product formation.[1][2]

-

If using a solvent, add the desired volume of an organic solvent like n-hexane or n-heptane. Solvents with a high log P value are generally preferred as they support high enzyme activity.[1][2]

-

Add the immobilized lipase to the reaction mixture. The enzyme concentration can range from 1% to 10% (w/w) of the total substrate mass.[3][4]

-

-

Incubation:

-

Place the reaction vessel in a shaking incubator or on a magnetic stirrer with controlled temperature. A typical temperature range for lipase-catalyzed esterification is 30°C to 60°C.[3][5][6]

-

Incubate the reaction mixture for a specified duration, typically ranging from 4 to 48 hours. The reaction progress should be monitored periodically.

-

-

Reaction Monitoring:

-

Withdraw small aliquots of the reaction mixture at regular intervals.

-

Analyze the samples using GC or HPLC to determine the concentration of this compound and the remaining substrates. This allows for the calculation of the conversion rate.

-

-

Product Recovery:

-

After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration.

-

If a solvent was used, it can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography if necessary.

-

-

Enzyme Reusability:

-

Wash the recovered immobilized lipase with a suitable solvent (e.g., the one used in the reaction) to remove any adsorbed substrates and products.

-

Dry the lipase under vacuum before reusing it in subsequent batches. Immobilized lipases can often be reused for multiple cycles with minimal loss of activity.[1][2][7]

-

Data Presentation

The efficiency of enzymatic esterification is influenced by several factors. The following tables summarize typical ranges for key reaction parameters based on the synthesis of similar amyl esters.

Table 1: Effect of Reaction Parameters on Ester Synthesis

| Parameter | Typical Range | Observation | Reference |

| Temperature | 30 - 60 °C | Higher temperatures can increase the reaction rate, but may also lead to enzyme denaturation. The optimal temperature depends on the specific lipase. | [3][5][6] |